6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol 6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol
Brand Name: Vulcanchem
CAS No.: 847837-32-5
VCID: VC6980370
InChI: InChI=1S/C12H7BrN2S2/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16)
SMILES: C1=CC(=CC=C1C2=CC3=C(S2)C(=S)N=CN3)Br
Molecular Formula: C12H7BrN2S2
Molecular Weight: 323.23

6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol

CAS No.: 847837-32-5

Cat. No.: VC6980370

Molecular Formula: C12H7BrN2S2

Molecular Weight: 323.23

* For research use only. Not for human or veterinary use.

6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol - 847837-32-5

Specification

CAS No. 847837-32-5
Molecular Formula C12H7BrN2S2
Molecular Weight 323.23
IUPAC Name 6-(4-bromophenyl)-1H-thieno[3,2-d]pyrimidine-4-thione
Standard InChI InChI=1S/C12H7BrN2S2/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16)
Standard InChI Key ZKENECVKDONKSE-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC3=C(S2)C(=S)N=CN3)Br

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol consists of a fused bicyclic core: a thiophene ring (five-membered, sulfur-containing) conjoined with a pyrimidine ring (six-membered, nitrogen-containing). The thieno[3,2-d]pyrimidine scaffold indicates fusion between the thiophene’s 3rd and 2nd positions and the pyrimidine’s 4th and 2nd positions, respectively. At the pyrimidine’s 4th position, a thiol (-SH) group is attached, while the 6th position bears a 4-bromophenyl substituent.

Structural Formula:

  • Molecular Formula: C₁₂H₇BrN₂S₂

  • Molecular Weight: 339.23 g/mol

  • IUPAC Name: 4-Sulfanyl-6-(4-bromophenyl)thieno[3,2-d]pyrimidine

Synthetic Methodologies

General Synthesis Strategies

The synthesis of 6-arylthieno[3,2-d]pyrimidine-4-thiols typically involves cyclocondensation reactions. A plausible route for the target compound involves:

  • Chalcone Intermediate Formation:

    • Condensation of 4-bromobenzaldehyde with thiophene-3-carbaldehyde under basic conditions to form a divinyl ketone precursor .

  • Cyclization with Thiourea:

    • Reaction of the chalcone derivative with thiourea in ethanol under alkaline conditions (e.g., KOH) at 80°C .

Representative Reaction Scheme:

Divinyl ketone+ThioureaKOH, EtOH, 80°C6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol\text{Divinyl ketone} + \text{Thiourea} \xrightarrow{\text{KOH, EtOH, 80°C}} \text{6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol}

Optimization Parameters

  • Solvent: Ethanol yields superior results (86% in analogous syntheses) .

  • Base: Inorganic bases (e.g., KOH) outperform organic alternatives .

  • Temperature: Prolonged heating (8–12 hours) ensures complete aromatization .

Table 1: Synthetic Conditions for Thienopyrimidine Derivatives

ParameterOptimal ValueEffect on Yield
SolventEthanol86%
BaseKOH (2 mmol)81%
Reaction Time8–12 hours>75%

Physicochemical Properties

Thermal Stability

  • Melting Point: Predicted range: 180–185°C (based on brominated analogs) .

  • Solubility:

    • Polar Solvents: Moderate in DMSO and DMF.

    • Nonpolar Solvents: Insoluble in hexane or ether .

Reactivity

  • Thiol Group: Prone to oxidation, forming disulfide bridges.

  • Bromophenyl Substituent: Susceptible to nucleophilic aromatic substitution (e.g., Suzuki coupling) .

Biological Activity and Applications

PathogenMIC (µg/mL)Mechanism
S. aureus12.5Cell wall disruption
E. coli25.0DNA gyrase inhibition
C. albicans50.0Ergosterol biosynthesis

Antitumor Activity

Thieno[3,2-d]pyrimidines inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. Compound 20 in a related study exhibited IC₅₀ = 0.20 µM against DHFR, surpassing methotrexate (IC₅₀ = 0.22 µM) . The bromophenyl group may enhance target binding via hydrophobic interactions.

Mechanistic Insights:

  • Cell Cycle Arrest: G2/M phase blockade in SNB-75 cells .

  • Apoptosis Induction: Caspase-3 and -9 activation (11.8- and 50.3-fold increases, respectively) .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Introduce substituents at the 2nd position of the pyrimidine ring.

  • Nanoparticle Formulations: Enhance bioavailability via liposomal encapsulation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator